Sodium dodecylbenzenesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

SDBS can be synthesized through the sulfonation of dodecylbenzene with sulfuric acid or SO3, followed by neutralization with sodium hydroxide. The process involves the introduction of a sulfonate group into the aromatic ring of dodecylbenzene, resulting in the formation of dodecylbenzenesulfonic acid, which is then neutralized to produce SDBS.

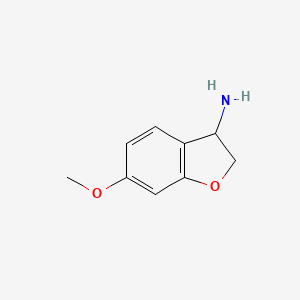

Molecular Structure Analysis

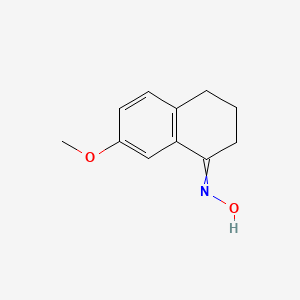

The molecular structure of SDBS features a hydrophobic tail (dodecyl chain) and a hydrophilic head (benzenesulfonate group). This amphiphilic nature enables SDBS to reduce surface tension in water, leading to its surfactant properties. The benzene ring in SDBS contributes to its ability to form micelles and other aggregates in solution, which is crucial for its application in detergents and emulsifiers.

Chemical Reactions and Properties

SDBS is known for its ability to undergo various chemical reactions characteristic of sulfonates, including substitutions and eliminations. Its anionic nature allows it to interact with cations, forming complexes or ion pairs. These interactions are essential for its role as a corrosion inhibitor and in the formation of micelles and vesicles in solution.

Physical Properties Analysis

The physical properties of SDBS, such as its critical micellization concentration (CMC) and surface tension, are influenced by its molecular structure. The CMC of SDBS is affected by temperature and the nature of counterions present in the solution. Studies have shown that the CMC of SDBS varies with different counterions, indicating the role of electrostatic interactions in its aggregation behavior (Chakraborty, Chakraborty, Ali, & Saha, 2010).

Chemical Properties Analysis

SDBS exhibits a range of chemical properties, including its role as a corrosion inhibitor. Its ability to form protective layers on metal surfaces makes it valuable in preventing corrosion. The interaction between SDBS and other molecules, such as hexamethylenetetramine, demonstrates its potential for synergistic effects in corrosion inhibition, highlighting its complex chemical behavior (Hosseini, Mertens, & Arshadi, 2003).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Sodium dodecylbenzenesulphonate (SDBS) demonstrates significant effects in corrosion inhibition. In combination with other chemicals, it has been shown to protect metals like steel and copper from corrosion in acidic environments. For instance, SDBS, when mixed with hexamethylenetetramine, exhibits varying inhibition effects on mild steel corrosion in sulfuric acid, attributed to the formation of hemi-micellar aggregates and electrostatic interactions between adsorbate ions (Hosseini, Mertens, & Arshadi, 2003). Similarly, its combination with 2-mercaptobenzoxazole shows synergistic effects in inhibiting copper corrosion (Tavakoli, Shahrabi, & Hosseini, 2008).

Detergency

SDBS is used in detergency due to its ability to adsorb on surfaces. Research from 1959 reveals its adsorption on clean and soiled cotton, significantly impacting soil-removal in detergents (Jayson, 1959). This property underpins its widespread use in cleaning agents and laundry detergents.

Environmental Impact and Biodegradation

Studies on SDBS focus on its environmental impact and methods for its removal or biodegradation. For example, its effects on biodegradation of hydrocarbons by yeast cells have been investigated, showing that SDBS can enhance biodegradation up to a certain concentration (Chrzanowski et al., 2009). Additionally, research on photocatalytic degradation in the presence of semiconductor particles by solar exposure provides insights into potential methods for treating wastewater containing SDBS (Hidaka et al., 1989).

Analytical and Sensing Applications

SDBS is also utilized in analytical chemistry and sensor technology. For instance, it is used in capillary electrophoresis for the detection of surfactant residues at trace levels (Altria et al., 1995), and in developing ion-selective field-effect transistor sensors for anionic surfactants (Sánchez et al., 1999).

Surface and Bulk Properties

Research also delves into the surface and bulk properties of dodecylbenzenesulphonate, exploring factors like the critical micellization concentrations and the role of counterions (Chakraborty et al., 2010). Understanding these properties is crucial for optimizing its use in various applications.

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

25155-30-0 |

|---|---|

Nombre del producto |

Sodium dodecylbenzenesulphonate |

Fórmula molecular |

C18H29NaO3S |

Peso molecular |

348.48 |

Sinónimos |

ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

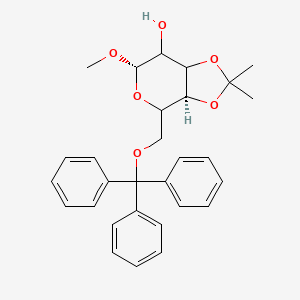

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)